molecular formula C7H8NNaO2S B1520484 Sodium 2-(dimethyl-1,3-thiazol-2-yl)acetate CAS No. 1240527-88-1

Sodium 2-(dimethyl-1,3-thiazol-2-yl)acetate

Cat. No. B1520484
M. Wt: 193.2 g/mol
InChI Key: ACMAJNIXAAVCIL-UHFFFAOYSA-M
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Description

Sodium 2-(dimethyl-1,3-thiazol-2-yl)acetate is a chemical compound with the molecular formula C7H8NNaO2S . It’s a sodium salt of a thiazole derivative .


Synthesis Analysis

The synthesis of thiazole derivatives has been a topic of interest in recent years due to their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They are also used in the synthesis of various pharmaceutical and biological compounds .


Molecular Structure Analysis

The molecular structure of Sodium 2-(dimethyl-1,3-thiazol-2-yl)acetate consists of a thiazole ring, which is a five-membered heterocycle containing one sulfur and one nitrogen atom . The compound also contains a sodium atom, two oxygen atoms, and a methyl group attached to the thiazole ring .

Scientific Research Applications

Synthesis and Complexing Properties

Sodium 2-(dimethyl-1,3-thiazol-2-yl)acetate derivatives have been synthesized and studied for their complexing properties. For instance, condensation of dimethyl and diethyl acetylenedicarboxylate with thioacetamides yielded alkyl (3-oxo-2,3-dihydrothiophen-2-ylidene)- and (4-oxothiazolidin-5-ylidene)acetates. These compounds, upon treatment with zinc in acetic acid, undergo reduction of exocyclic double bonds, showcasing their potential in membrane processes as sodium cation carriers (Kosterina et al., 2004).

Synthesis of Substituted 1,3-Thiazolines and 1,3-Thiazolidines

Another study focused on the synthesis of substituted 1,3-thiazolines and 1,3-thiazolidines from sodium salts of 2, 2-dimethyl-4-mercapto-5-oxo-1,3-thiazoline and related compounds. These synthetic pathways illustrate the versatility of sodium 2-(dimethyl-1,3-thiazol-2-yl)acetate derivatives in generating various thiazoline and thiazolidine scaffolds, which are valuable in medicinal chemistry and material science (Pudovik et al., 1990).

Hydrolytic Behavior of Organotin(IV) Complexes

The hydrolytic behavior of organotin(IV) complexes containing bis(2-pyridylthio)acetate ligands has been characterized, showcasing another facet of the utility of sodium 2-(dimethyl-1,3-thiazol-2-yl)acetate derivatives in the development of organometallic complexes with potential applications in catalysis and material science (Benetollo et al., 2005).

Synthesis of Nicotinaldehyde Derivatives

Acylation of various nitrogen-containing heterocycles with 1-(cyanoacetyl)-3,5-dimethylpyrazole, followed by treatment with hydrobromic acid, led to the synthesis of nicotinaldehyde derivatives. This process demonstrates the application of sodium 2-(dimethyl-1,3-thiazol-2-yl)acetate derivatives in the synthesis of complex organic molecules with potential pharmaceutical applications (Denisenko et al., 2011).

Multicomponent Reactions

Sodium acetate-catalyzed multicomponent reactions involving salicylaldehydes, malononitrile, and 3-methyl-2-pyrazolin-5-one have been developed, leading to the efficient formation of substituted 2-amino-4-(1H-pyrazol-4-yl)-4H-chromenes. This highlights the role of sodium 2-(dimethyl-1,3-thiazol-2-yl)acetate derivatives in facilitating efficient synthetic routes for the development of molecules with biomedical applications (Elinson et al., 2014).

Future Directions

Thiazole derivatives, including Sodium 2-(dimethyl-1,3-thiazol-2-yl)acetate, continue to be a topic of interest in various fields, particularly in medicinal chemistry due to their wide range of biological activities . Future research may focus on exploring new synthesis methods, understanding their mechanisms of action, and developing new applications .

properties

IUPAC Name

sodium;2-(4,5-dimethyl-1,3-thiazol-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2S.Na/c1-4-5(2)11-6(8-4)3-7(9)10;/h3H2,1-2H3,(H,9,10);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACMAJNIXAAVCIL-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)CC(=O)[O-])C.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8NNaO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium 2-(dimethyl-1,3-thiazol-2-yl)acetate

CAS RN

1240527-88-1
Record name sodium 2-(dimethyl-1,3-thiazol-2-yl)acetate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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